Flurecol n-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Flurecol n-butyl ester can be synthesized through esterification reactions, where 9-hydroxyfluorene-9-carboxylic acid reacts with n-butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Flurecol n-butyl ester undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by catalysts such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Transesterification: Catalysts like sodium methoxide or sodium ethoxide are commonly used.
Major Products Formed
Hydrolysis: Produces 9-hydroxyfluorene-9-carboxylic acid and n-butanol.
Transesterification: Produces different esters depending on the alcohol used in the reaction.
Wissenschaftliche Forschungsanwendungen
Flurecol n-butyl ester is utilized in various scientific research fields:
Wirkmechanismus
The mechanism of action of flurecol n-butyl ester involves its hydrolysis to release 9-hydroxyfluorene-9-carboxylic acid, which can interact with various molecular targets. The ester bond is cleaved by nucleophilic attack, leading to the formation of the acid and alcohol . This process is catalyzed by acids or bases, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flurenol butyl ester: Another ester derivative of fluorene with similar chemical properties.
Butyl morphactin: A related compound used in plant growth regulation.
Uniqueness
Flurecol n-butyl ester is unique due to its specific ester group and its applications in various scientific fields. Its ability to undergo hydrolysis and transesterification reactions makes it a versatile compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C18H17ClO3 |
---|---|
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
butyl 2-chloro-9-hydroxyfluorene-9-carboxylate |
InChI |
InChI=1S/C18H17ClO3/c1-2-3-10-22-17(20)18(21)15-7-5-4-6-13(15)14-9-8-12(19)11-16(14)18/h4-9,11,21H,2-3,10H2,1H3 |
InChI-Schlüssel |
WGVIPWXUYZVLLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.